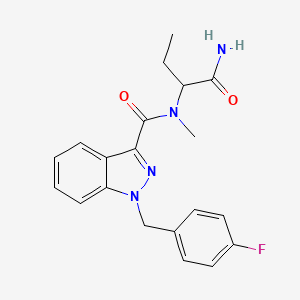

AB-FUBINACA isomer 5

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

2365471-25-4 |

|---|---|

Molecular Formula |

C20H21FN4O2 |

Molecular Weight |

368.4 g/mol |

IUPAC Name |

N-(1-amino-1-oxobutan-2-yl)-1-[(4-fluorophenyl)methyl]-N-methylindazole-3-carboxamide |

InChI |

InChI=1S/C20H21FN4O2/c1-3-16(19(22)26)24(2)20(27)18-15-6-4-5-7-17(15)25(23-18)12-13-8-10-14(21)11-9-13/h4-11,16H,3,12H2,1-2H3,(H2,22,26) |

InChI Key |

WEURZBLJVAHFOS-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C(=O)N)N(C)C(=O)C1=NN(C2=CC=CC=C21)CC3=CC=C(C=C3)F |

Origin of Product |

United States |

Synthetic Methodologies and Isomeric Purity Characterization

Approaches to the Synthesis of AB-FUBINACA Isomers

The synthesis of indazole-derived synthetic cannabinoids like AB-FUBINACA isomers involves multi-step processes. Regioisomerism is a significant consideration, particularly concerning the alkyl substituent on the indazole ring. For instance, both 1-alkyl-1H-indazole and 2-alkyl-2H-indazole regioisomers can be formed. nih.gov Studies have reported the synthesis of these regioisomers from a common precursor, allowing for their analytical and pharmacological comparison. nih.gov

The general synthesis often involves the alkylation of an indazole core, followed by coupling with an appropriate amino acid derivative, in this case, L-valinamide. The differentiation of positional isomers, such as those with the fluorine atom at different positions on the benzyl (B1604629) ring or methyl groups in the carboxamide side chain, is crucial for accurate forensic analysis. nih.govnih.gov The synthesis of these specific isomers requires the use of appropriately substituted starting materials. For example, to create fluorine positional isomers, 2-fluorobenzyl, 3-fluorobenzyl, or 4-fluorobenzyl (for AB-FUBINACA itself) moieties would be introduced during the synthesis. nih.gov

A study on the synthesis of AB-CHMINACA, AB-FUBINACA, AB-PINACA, and 5F-AB-PINACA, along with their 2-alkyl-2H-indazole regioisomers, demonstrated that both regioisomers could be prepared from a shared precursor. nih.gov This highlights that clandestine manufacturing processes without proper purification could result in products containing a mixture of these isomers. nih.gov

Enantiospecific Synthesis and Chiral Separation of Indazole-3-Carboxamide SCRAs

Many indazole-3-carboxamide synthetic cannabinoid receptor agonists (SCRAs), including AB-FUBINACA, possess a chiral center, leading to the existence of (S)- and (R)-enantiomers. nih.govnih.govgumed.edu.pl Enantiospecific synthesis is employed to produce pure enantiomers, which is vital as biological activity often differs significantly between them. nih.govfrontiersin.org For AB-FUBINACA, the (S)-enantiomer has been shown to be substantially more potent at the CB₁ receptor than the (R)-enantiomer. nih.gov

The successful enantiospecific synthesis of both (S)- and (R)-enantiomers of AB-FUBINACA has been reported, achieving high enantiopurity (>99.8%). nih.gov Following synthesis, chiral separation techniques are essential to resolve racemic mixtures and confirm the enantiopurity of the products. High-performance liquid chromatography (HPLC) is a key technique for this purpose. nih.govfrontiersin.org

Researchers have developed HPLC methods using specific chiral stationary phases (CSPs) to separate the enantiomers of AB-FUBINACA and other similar compounds. nih.govfrontiersin.org For SCRAs with a terminal amide moiety like AB-FUBINACA, a Lux® i-Cellulose-5 column has demonstrated high selectivity. nih.govnih.govfrontiersin.org Optimized isocratic separation methods have achieved excellent enantiomer resolution values (Rs) of ≥ 1.99. nih.govnih.govgumed.edu.pl Another study noted the use of an amylose-based chiral selector, CHIRALPAK® AZ-3R, for the separation of carboxamide-type SCRAs in reverse-phase mode. nih.govfrontiersin.org

| Chiral Stationary Phase (CSP) | Target Compound Type | Reported Selectivity/Use | Reference |

|---|---|---|---|

| Lux® i-Cellulose-5 | SCRAs with a terminal amide moiety (e.g., AB-FUBINACA) | High selectivity, achieved resolution (Rs) ≥ 1.99 | nih.govnih.govfrontiersin.org |

| Lux® Amylose-1 [Amylose tris(3,5-dimethylphenylcarbamate)] | SCRAs with a terminal methyl ester moiety | Greatest selectivity for this compound type | nih.govnih.govfrontiersin.org |

| CHIRALPAK® AZ-3R [amylose tris(3-chloro-4-methylcarbamate)] | Carboxamide-type SCRAs | Used in reverse phase mode | nih.govfrontiersin.org |

Spectroscopic and Chromatographic Methods for Confirmation of Isomeric Identity and Purity

A combination of spectroscopic and chromatographic techniques is necessary to unambiguously confirm the isomeric identity and purity of synthesized AB-FUBINACA isomers.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for structural elucidation, providing detailed information about the chemical environment of atoms within the molecule. nih.govnih.gov It is a powerful tool for distinguishing between regioisomers, such as the 1-alkyl-1H and 2-alkyl-2H-indazole isomers of AB-FUBINACA, which exhibit distinct spectral patterns. nih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. nih.gov Tandem mass spectrometry (MS/MS or MSⁿ) is particularly useful for differentiating positional isomers. nih.govnih.gov Studies have shown that while some isomers produce similar mass spectra, methodologies using liquid chromatography combined with electrospray ionization-linear ion trap mass spectrometry (LC-ESI-LIT-MS) or triple quadrupole mass spectrometry (LC-ESI-QqQ-MS) can differentiate them. nih.govnih.gov For instance, by analyzing characteristic product ions at the MS³ stage or by comparing the relative abundances of product ions as a function of collision energy, it is possible to distinguish between all six positional isomers of AB-FUBINACA. nih.govnih.gov

Chromatographic Methods:

Gas Chromatography-Mass Spectrometry (GC-MS): This is a standard method for the analysis of synthetic cannabinoids. nih.gov The fragmentation patterns observed in the mass spectra can help in identifying the compound and distinguishing it from some isomers. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC coupled with a photodiode array (PDA) detector is used to determine purity and can separate some positional isomers. nih.gov As mentioned previously, chiral HPLC is the definitive method for separating and quantifying enantiomers. nih.govfrontiersin.org Analysis of seized materials using chiral HPLC has confirmed that the (S)-enantiomer often predominates in illicit products. nih.govfrontiersin.org

The combination of these methods provides a comprehensive characterization of AB-FUBINACA isomers, ensuring the confirmation of their specific structure and isomeric purity. nih.gov

| Technique | Application | Reference |

|---|---|---|

| NMR Spectroscopy (¹H, ¹³C) | Structural elucidation, differentiation of regioisomers | nih.govnih.gov |

| GC-MS | Purity assessment, identification based on fragmentation | nih.govnih.gov |

| HPLC-PDA | Purity assessment, separation of some positional isomers | nih.gov |

| Chiral HPLC | Separation and quantification of enantiomers ((S) vs. (R)) | nih.govfrontiersin.org |

| LC-MS/MS (LIT and QqQ) | Differentiation of positional isomers based on fragmentation | nih.govnih.gov |

| HRMS | Confirmation of elemental composition | nih.gov |

Advanced Analytical Techniques for Differentiation of Ab Fubinaca Isomer 5

Chromatographic Separation Strategies for Positional and Structural Isomers

The separation of positional isomers, which differ only in the location of a functional group, is a complex analytical problem because they often exhibit very similar physicochemical properties, leading to near-identical behavior in standard chromatographic systems. nih.govnih.gov For AB-FUBINACA and its five key positional isomers, specialized chromatographic methods are necessary to achieve resolution.

Liquid Chromatography (LC) Methodologies for Isomer Resolution

Liquid chromatography (LC) is a powerful tool for the separation of synthetic cannabinoid isomers. The subtle differences in polarity and stereochemistry among the AB-FUBINACA isomers can be exploited by selecting appropriate stationary and mobile phases.

Application of ODS Columns in Isocratic Mode

Octadecylsilyl (ODS) columns are widely used in reversed-phase liquid chromatography. Research has demonstrated that specific ODS columns, when operated in an isocratic mode (constant mobile phase composition), can successfully resolve some of the AB-FUBINACA positional isomers. nih.govnih.gov

In a key study, a YMC-Ultra HT Pro C18 column with an isocratic mobile phase of 10 mM ammonium (B1175870) acetate (B1210297) and 60% methanol (B129727) in distilled water achieved partial separation of a six-isomer mixture. nih.gov While AB-FUBINACA and its 3-fluorobenzyl isomer (isomer-2) co-eluted, isomer 5 was chromatographically separated from the other isomers. nih.govnih.gov The distinct retention behavior of isomer 5 allows for its differentiation based on elution time relative to the other isomers in the mixture. nih.gov

The observed elution order on the YMC-Ultra HT Pro C18 column was established as: isomer-5 < isomer-4 < AB-FUBINACA and isomer-2 < isomer-3 < isomer-1. nih.gov This indicates that isomer 5 is the most polar among this specific set of isomers, interacting the least with the non-polar ODS stationary phase and therefore eluting first. nih.gov

Table 1: Elution Order of AB-FUBINACA Isomers on an ODS Column in Isocratic Mode This interactive table summarizes the chromatographic elution order for AB-FUBINACA positional isomers.

| Elution Order | Compound Name | Isomer Type |

|---|---|---|

| 1 | AB-FUBINACA Isomer 5 | Methyl Positional Isomer |

| 2 | AB-FUBINACA Isomer 4 | Methyl Positional Isomer |

| 3 | AB-FUBINACA / Isomer 2 | Parent / Fluorine Positional Isomer (Co-eluted) |

| 4 | AB-FUBINACA Isomer 3 | Methyl Positional Isomer |

| 5 | AB-FUBINACA Isomer 1 | Fluorine Positional Isomer |

Gas Chromatography (GC) Coupled Techniques for Isomer Discrimination

Gas chromatography (GC) coupled with mass spectrometry (GC-MS) is a standard method for analyzing synthetic cannabinoids. probiologists.comresearchgate.net However, the differentiation of the six specific positional isomers of AB-FUBINACA, including isomer 5, by chromatographic separation using GC is not extensively documented. These isomers possess similar boiling points and volatilities, making their separation on standard non-polar or mid-polar GC columns challenging.

Studies utilizing GC-MS for AB-FUBINACA have generally focused on its detection in forensic samples or on the differentiation of regioisomers, such as the 2-alkyl-2H-indazole variants, which exhibit more distinct fragmentation patterns and chromatographic behavior than the positional isomers. probiologists.comresearchgate.net While GC-MS is effective for identifying the parent AB-FUBINACA compound, specific methods detailing the successful baseline separation of isomer 5 from its five other positional isomers are not prominently featured in the scientific literature, suggesting that LC-based methods are often preferred for this particular analytical challenge. nih.govnih.gov

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomer Separation

AB-FUBINACA possesses a chiral center, meaning it exists as two non-superimposable mirror images, or enantiomers ((S) and (R)). Chiral HPLC is essential for separating these enantiomers. This is crucial because enantiomers can have different pharmacological potencies. For AB-FUBINACA, the (S)-enantiomer is significantly more potent than the (R)-enantiomer and is the form predominantly found in seized materials. frontiersin.orgamazonaws.com

To achieve enantiomeric separation, chiral stationary phases (CSPs) are employed. For synthetic cannabinoids with a terminal amide group like AB-FUBINACA, a Lux® i-Cellulose-5 column, which is based on cellulose (B213188) tris(3,5-dimethylphenylcarbamate), has been identified as having excellent selectivity. frontiersin.org Optimized isocratic methods using such columns have been shown to yield high resolution values (Rs ≥ 1.99), indicating baseline separation of the (S) and (R) enantiomers. frontiersin.org

Another successful approach involves the use of Pirkle-type CSPs, such as the (R,R)-Whelk-O® 1 column, under reversed-phase conditions. amazonaws.com This method is advantageous as the aqueous-organic mobile phases are highly compatible with mass spectrometry, facilitating definitive identification of the separated enantiomers. amazonaws.com

Mass Spectrometric Approaches for Isomer-Specific Identification

When chromatographic separation is incomplete, mass spectrometry (MS) provides an alternative and powerful route for isomer differentiation. By analyzing the fragmentation patterns of the ions, unique structural information can be obtained.

Multi-Stage Mass Spectrometry (MSn) with Linear Ion Trap (LIT-MS) for Characteristic Product Ion Analysis

Multi-stage mass spectrometry (MSn) performed using a linear ion trap (LIT-MS) is a particularly effective technique for distinguishing isomers. It involves isolating a precursor ion, fragmenting it to produce product ions (MS2), and then selecting a specific product ion to be fragmented again (MS3, MS4, etc.). This sequential fragmentation can reveal subtle structural differences. nih.govnih.gov

For the AB-FUBINACA isomers, analysis by LC-ESI-LIT-MS in negative ion mode has been shown to successfully differentiate isomer 5. nih.govnih.gov While the MS2 spectra of the isomers are often similar, the MS3 spectra can reveal characteristic product ions that act as fingerprints for a specific structure. nih.govnih.gov In one study, LIT-MS was able to discriminate three of the six isomers, including the 2-fluorobenzyl isomer (isomer-1), the N-(1-amino-2-methyl-1-oxobutan-2-yl) isomer (isomer-4), and the N-(1-amino-1-oxobutan-2-yl)-N-methyl isomer (isomer-5), based on their unique product ions at the MS3 stage. nih.govnih.gov

Furthermore, energy-resolved mass spectrometry reveals differences in bond stabilities. The relative abundance of the m/z 324 product ion for isomer 5 at a collision energy of 10 eV was found to be significantly lower than that of the other isomers. nih.gov This indicates that a higher dissociation energy is required to eliminate the carbonyl group from the precursor ion of isomer 5, a distinctive feature that aids in its identification. nih.gov

Table 2: Differentiating Characteristics of this compound using Mass Spectrometry This interactive table highlights the key mass spectrometric findings for identifying this compound.

| Analytical Technique | Key Finding for Isomer 5 | Rationale |

|---|---|---|

| LC-ESI-LIT-MS (MS3, Negative Mode) | Produces characteristic product ions. | Unique fragmentation pathway allows differentiation from isomers 1 and 4, among others. |

| Energy-Resolved MS | Requires higher dissociation energy to eliminate the carbonyl group. | The relative abundance of the m/z 324 product ion is much lower at 10 eV compared to other isomers. |

Triple Quadrupole Mass Spectrometry (QqQ-MS) for Relative Product Ion Abundance Differentiation

Triple quadrupole mass spectrometry (QqQ-MS) is a powerful tool for isomer differentiation based on the relative abundances of product ions generated through collision-induced dissociation (CID). While isomers often produce identical product ions, the relative intensities of these ions can vary significantly, providing a basis for differentiation. nih.govnih.gov

One study demonstrated that electrospray ionization (ESI)-QqQ-MS could successfully differentiate all six isomers of AB-FUBINACA. nih.gov The differentiation was achieved by comparing the relative abundances of product ions that retained the isomeric portions of the molecules after CID. nih.gov A more distinct and significant differentiation was accomplished by examining the logarithmic values of the product ion abundance ratios as a function of collision energy. nih.govnih.gov

For instance, the logarithmic abundance ratios of specific ion pairs, such as m/z 109 to 253, and m/z 324 to 352, showed significant and distinct relationships for different isomers across a range of collision energies. nih.gov This energy-resolved mass spectrometry approach highlights the subtle differences in the dissociation pathways of the isomers, enabling their unambiguous identification. nih.gov

Below is an interactive data table summarizing the differentiation of AB-FUBINACA isomers using characteristic product ion abundance ratios at specific collision energies.

| Isomer Comparison | Ion Ratio | Collision Energy (eV) | Observed Relationship |

| AB-FUBINACA, isomer-1, isomer-2 | ln(A109/A253) | 20–50 | isomer-2 < isomer-1 < AB-FUBINACA |

| isomer-3, isomer-4, isomer-5 | ln(A324/A352) | 5–20 | isomer-5 < isomer-4 < isomer-3 |

| AB-FUBINACA, isomer-3, isomer-4 | ln(A253/A324) | 15–30 | AB-FUBINACA < isomer-4 < isomer-3 |

Data derived from studies on the differentiation of AB-FUBINACA positional isomers. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Comprehensive Isomer Profiling

High-resolution mass spectrometry (HRMS) offers another layer of specificity for isomer analysis by providing highly accurate mass measurements. This capability is crucial for determining the elemental composition of precursor and product ions, which can aid in the structural elucidation of unknown isomers.

While HRMS alone may not always differentiate isomers, its combination with chromatographic separation techniques like liquid chromatography (LC) significantly enhances profiling capabilities. unifi.itmdpi.com LC-HRMS methods allow for the separation of isomers based on their retention times, followed by high-resolution mass analysis for confirmation. unifi.it This approach is particularly valuable in complex matrices where multiple isomers may be present.

Direct Analysis in Real Time Mass Spectrometry (DART-MS) and Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) Applications

Direct Analysis in Real Time Mass Spectrometry (DART-MS) is an ambient ionization technique that allows for the rapid analysis of samples with minimal preparation. nist.govrsc.org This makes it a valuable screening tool in forensic laboratories. nist.gov DART-MS can differentiate some isomers by generating unique mass spectra or through in-source collision-induced dissociation. rsc.org Its speed and ease of use make it an attractive option for high-throughput screening of suspected synthetic cannabinoid samples. nih.govnih.gov

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is another soft ionization technique that has found applications in the analysis of a wide range of molecules, including synthetic cannabinoids. wikipedia.orgcreative-proteomics.com While less common for routine isomer differentiation, MALDI-MS can be a powerful tool for specialized applications, such as imaging the spatial distribution of cannabinoids in plant materials or other complex samples. nih.govresearchgate.net The choice of an appropriate matrix is crucial for successful MALDI analysis. mdpi.com

Methodological Validation and Performance Metrics for Isomer Differentiation

The validation of analytical methods is paramount to ensure the reliability and accuracy of results in forensic toxicology. unodc.org For methods aimed at differentiating synthetic cannabinoid isomers, validation should include assessments of specificity, limit of detection (LOD), limit of quantification (LOQ), linearity, accuracy, and precision. uab.edunih.gov

Specificity studies are crucial to demonstrate that the method can unequivocally distinguish between the target isomer and other structurally related compounds. uab.edu This often involves analyzing a panel of known isomers to confirm their separation and unique identification. The performance of these methods is evaluated based on metrics such as chromatographic resolution between isomeric peaks and the statistical significance of differences in product ion ratios. nih.gov A fully validated method provides the necessary confidence for its application in casework. mdpi.com

Development and Utilization of Reference Standards in Isomer Analysis

The availability of pure, well-characterized reference standards is a cornerstone of accurate isomer identification and differentiation. unodc.orgunodc.orgnih.gov These standards are essential for confirming the identity of an unknown substance by direct comparison of its analytical data (e.g., retention time, mass spectrum) with that of the certified reference material. cerilliant.comcaymanchem.com

When commercial reference standards are unavailable, in-house synthesis may be necessary. nih.gov The synthesized standard must be thoroughly characterized using techniques like nuclear magnetic resonance (NMR) spectroscopy to confirm its structure before it can be used for comparison. nih.gov The use of reference materials is a critical component of quality assurance in forensic laboratories, ensuring the accuracy and legal defensibility of analytical results. unodc.org

In Vitro Pharmacological Characterization of Ab Fubinaca Isomers

Cannabinoid Receptor Binding Affinities (CB1 and CB2) of AB-FUBINACA Isomer 5 and Related Isomers

AB-FUBINACA is a synthetic cannabinoid that demonstrates high-affinity binding to both cannabinoid type 1 (CB1) and type 2 (CB2) receptors. nih.govresearchgate.net In vitro binding studies have consistently shown that AB-FUBINACA and its primary isomers possess nanomolar affinity for these receptors. researchgate.netresearchgate.net

Research indicates that AB-FUBINACA has a similar affinity for both CB1 and CB2 receptors. researchgate.net One study calculated a selectivity index (the ratio of the Ki value for human CB2 to the Ki value for human CB1) of 1.3, signifying a comparable affinity for both receptor subtypes. researchgate.net In functional assays, AB-FUBINACA was found to be a high-potency agonist at both CB1 (with EC50 values ranging from 2.1-11.6 nM) and CB2 receptors (EC50 = 5.6-21.1 nM). researchgate.net In contrast, the 2-alkyl-2H-indazole regioisomer of AB-FUBINACA, a potential manufacturing impurity, displays significantly lower, micromolar potency at both receptors. researchgate.net

The binding affinities for AB-CHMINACA, AB-PINACA, and FUBIMINA have also been studied, showing varying affinities with inhibition constants (Ki) ranging from sub-nanomolar to several hundred nanomolar at the CB1 receptor. nih.gov

Table 1: Cannabinoid Receptor Binding and Functional Potency of AB-FUBINACA and Related Compounds

| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Source |

|---|---|---|---|---|

| AB-FUBINACA | hCB1 | - | 1.36 ± 0.09 | researchgate.net |

| AB-FUBINACA | hCB2 | - | 1.95 ± 0.14 | researchgate.net |

| AB-FUBINACA (1-alkyl-1H-indazole) | CB1 | - | 2.1-11.6 | researchgate.net |

| AB-FUBINACA (1-alkyl-1H-indazole) | CB2 | - | 5.6-21.1 | researchgate.net |

| AB-FUBINACA (2-alkyl-2H-indazole regioisomer) | CB1 / CB2 | Low potency (micromolar) | researchgate.net | |

| (S)-AB-FUBINACA | CB1 | 2.92 | 1.20 | nih.gov |

| (R)-AB-FUBINACA | CB1 | >1000 | >1000 | nih.gov |

| (S)-AB-FUBINACA | CB2 | 14.1 | 4.82 | nih.gov |

| (R)-AB-FUBINACA | CB2 | >1000 | >1000 | nih.gov |

Assessment of G-Protein Coupled Receptor (GPCR) Activation and Functional Agonism

AB-FUBINACA and its active isomers function as agonists at the CB1 and CB2 receptors, which are members of the G protein-coupled receptor (GPCR) family. frontiersin.orgresearchgate.net Their agonism leads to the activation of intracellular signaling cascades. Functional activity is often assessed through assays that measure the binding of radiolabeled guanosine (B1672433) triphosphate analogues, such as [³⁵S]GTPγS, to cell membranes expressing cannabinoid receptors. nih.gov

Studies have demonstrated that AB-FUBINACA and its analogues are not only potent but also highly efficacious agonists. nih.govacs.org In [³⁵S]GTPγS binding assays, compounds like AB-CHMINACA and AB-PINACA exhibited even greater efficacy than the known full agonist CP55,940, and substantially more than the partial agonist Δ⁹-THC. nih.gov

More recent functional assays utilize techniques like split NanoLuc luciferase complementation to quantify GPCR activation. frontiersin.org These tests have been instrumental in determining the EC50 (half-maximal effective concentration) and Emax (maximum effect) values for AB-FUBINACA's enantiomers, confirming that they act as full agonists at both CB1 and CB2 receptors. researchgate.netfrontiersin.org All tested compounds were able to fully inhibit forskolin-stimulated cAMP production, acting as full agonists. researchgate.net

Modulation of Intracellular Signaling Pathways (e.g., cyclic AMP production) by AB-FUBINACA Isomers

The activation of CB1 receptors, which are typically coupled to Gi/o proteins, by agonists like AB-FUBINACA classically leads to the inhibition of the enzyme adenylyl cyclase. nih.govresearchgate.net This inhibition results in a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). nih.govresearchgate.net

In vitro experiments using forskolin (B1673556) to stimulate cAMP production have confirmed that AB-FUBINACA potently and completely inhibits this process, consistent with its role as a full agonist of the Gi/o pathway. researchgate.netnih.gov The rank order of potency for inhibiting cAMP production (Gαi/o pathway) was found to be 5F-MDMB-PICA > AB-FUBINACA > PB-22 > JWH-018 > XLR-11. nih.govresearchgate.net

Interestingly, some research has shown a more complex signaling profile. At higher concentrations, certain synthetic cannabinoids, including AB-FUBINACA, can also activate Gαs-coupled pathways, leading to a stimulation of cAMP production. nih.gov AB-FUBINACA was found to be one of the most efficacious SCRAs at the Gαs pathway, producing a significant increase in cAMP levels relative to other tested compounds. nih.gov However, it was roughly 300 times less potent at activating the Gαs pathway compared to the Gαi/o inhibitory pathway. nih.gov Beyond cAMP modulation, the binding of AB-FUBINACA to the CB1 receptor also promotes the activation of other signaling pathways, such as the extracellular signal-regulated kinase (ERK) pathway. researchgate.net

Structure-Activity Relationships Governing Cannabinoid Receptor Interactions of Isomeric Forms

The specific structure of AB-FUBINACA and its isomers is critical to their interaction with cannabinoid receptors. Key structural features dictate the affinity, potency, and efficacy of these compounds.

Indazole Core Substitution : The position of the substituent on the indazole ring system is a crucial determinant of cannabimimetic activity. The standard, active form of AB-FUBINACA is the 1-(4-fluorobenzyl)-1H-indazole derivative. researchgate.net Its regioisomer, the 2-(4-fluorobenzyl)-2H-indazole derivative, which can be a byproduct of improper synthesis, demonstrates dramatically reduced potency, with activity only in the micromolar range. researchgate.net This highlights the critical importance of the N1-position linkage for high-potency receptor interaction.

Terminal Carboxamide Group : The terminal L-valinamide moiety in AB-FUBINACA plays a significant role in its pharmacological profile, particularly concerning stereoselectivity. nih.gov When compared to its analogue AMB-FUBINACA, which has a terminal methyl ester (valinate) instead of an amide, a striking difference in enantiomeric potency is observed. nih.gov For AB-FUBINACA, the (S)-enantiomer is over 100 times more potent than the (R)-enantiomer. nih.gov In contrast, for AMB-FUBINACA, the difference is only about 6-fold. nih.gov This suggests that the terminal amide group in AB-FUBINACA significantly hinders the ability of the (R)-enantiomer to effectively bind to and/or activate the cannabinoid receptors. nih.govfrontiersin.org

Stereoselective Potency and Efficacy at Cannabinoid Receptors

The pharmacological activity of AB-FUBINACA is highly stereoselective, meaning the spatial arrangement of its atoms dramatically affects its biological activity. nih.govfrontiersin.org The compound possesses a chiral center in its L-valinamide side chain, leading to two distinct enantiomers: (S)-AB-FUBINACA and (R)-AB-FUBINACA.

In vitro studies have unequivocally shown that the (S)-enantiomer possesses significantly greater potency and efficacy at both CB1 and CB2 receptors compared to the (R)-enantiomer. nih.govfrontiersin.org One comprehensive study reported that the (S)-enantiomer of AB-FUBINACA was over 100 times more potent as a CB1 agonist than its (R)-counterpart. nih.gov Similarly, while the (S)-enantiomer had a CB2 binding affinity (Ki) of 14.1 nM, the (R)-enantiomer's affinity was too low to be accurately measured (>1000 nM). nih.gov

This pronounced difference in activity between enantiomers is more significant for compounds with a terminal amide group, like AB-FUBINACA and AB-CHMINACA, than for those with a terminal ester group. frontiersin.org This indicates that the amide structure creates a steric or electronic environment at the receptor binding site that is highly favorable for the (S)-configuration but strongly disfavors the (R)-configuration. nih.gov

In Vitro Metabolic Pathways and Biotransformation of Ab Fubinaca Isomer 5

Metabolic Stability Profiling in Human Hepatic Systems (e.g., Human Liver Microsomes, Cryopreserved Human Hepatocytes)

Metabolic stability assays using in vitro human hepatic systems, such as human liver microsomes (HLMs) and cryopreserved human hepatocytes, are fundamental for predicting the in vivo clearance of a compound. nuvisan.com These systems contain the primary enzymes responsible for drug metabolism and provide a reliable model for determining key pharmacokinetic parameters like half-life (t½) and intrinsic clearance (CLint). nuvisan.com

For the parent compound, AB-FUBINACA, studies using pooled HLMs have determined its metabolic half-life to be approximately 62.6 ± 4.0 minutes, indicating that it is subject to relatively rapid metabolism. researchgate.net In comparison, other synthetic cannabinoids like ADB-FUBINACA have shown a half-life of around 39.7 minutes in HLMs, suggesting that compounds in this class are generally cleared at a moderate to high rate. nih.govsemanticscholar.org The peak area of the parent AB-FUBINACA compound was observed to decrease significantly over a 3-hour incubation period with human hepatocytes, confirming extensive metabolism. semanticscholar.org

While specific metabolic stability data for AB-FUBINACA isomer 5 is not detailed in the reviewed literature, the established methodologies using HLMs and hepatocytes are the standard for such evaluations. nuvisan.comresearchgate.netnih.gov The structural variation in isomer 5, specifically the N-methylation on the amide group, would be expected to influence its metabolic stability, potentially altering its half-life and clearance rate compared to the parent compound.

Table 1: Metabolic Stability of AB-FUBINACA in Human Liver Microsomes (HLM)

| Compound | In Vitro System | Parameter | Value | Reference |

|---|---|---|---|---|

| AB-FUBINACA | Pooled HLM | Half-life (t½) | 62.6 ± 4.0 min | researchgate.net |

Identification of Phase I and Phase II Metabolites through Advanced Mass Spectrometry

The identification of metabolites is accomplished using advanced analytical techniques, primarily liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS). researchgate.netresearchgate.netfrontiersin.org This technology allows for the detection and structural elucidation of biotransformation products in complex biological matrices like hepatocyte and microsome incubates.

For AB-FUBINACA, in vitro studies with human hepatocytes have identified numerous metabolites, demonstrating a complex biotransformation profile. researchgate.net The primary metabolic pathways observed are Phase I reactions, which include:

Amide Hydrolysis: The most dominant pathway, leading to the formation of AB-FUBINACA carboxylic acid. researchgate.netnih.gov

Hydroxylation: Oxidation occurs at various positions, including the aminooxobutane moiety and the indazole ring. researchgate.netnih.gov

Dehydrogenation: Formation of a double bond, often following hydroxylation. researchgate.netnih.gov

Epoxidation: Followed by subsequent hydrolysis to a dihydrodiol metabolite. researchgate.net

Following Phase I reactions, the resulting metabolites can undergo Phase II conjugation. The primary Phase II pathway identified for AB-FUBINACA is glucuronidation , particularly acyl glucuronidation of the carboxylic acid metabolite. researchgate.netfrontiersin.org

For the specific identification of this compound, mass spectrometry provides a key differentiation tool. Analysis using triple quadrupole mass spectrometry reveals that isomer 5 produces characteristic product ions, notably at m/z 251 and 324, which distinguish it from other positional isomers. nih.gov The unique fragmentation pattern arises from its N-methylated side chain, which influences the collision-induced dissociation process. nih.gov

Table 2: Major In Vitro Metabolic Pathways of AB-FUBINACA in Human Hepatocytes

| Phase | Metabolic Reaction | Key Metabolite(s) | Reference |

|---|---|---|---|

| Phase I | Terminal Amide Hydrolysis | AB-FUBINACA carboxylic acid | researchgate.net |

| Hydroxylation | Hydroxy AB-FUBINACA | researchgate.netnih.gov | |

| Epoxidation & Hydrolysis | Dihydrodiol AB-FUBINACA | researchgate.net | |

| Dehydrogenation | Dehydro AB-FUBINACA | nih.gov | |

| Phase II | Acyl Glucuronidation | AB-FUBINACA carboxylic acid glucuronide | researchgate.net |

Elucidation of Enzyme-Specific Metabolic Processes (e.g., Carboxylesterase, Cytochrome P450)

The biotransformation of AB-FUBINACA is mediated by several key enzyme families. The hydrolysis of the terminal amide bond is primarily catalyzed by human carboxylesterases (hCES), with CES1 and CES2 being implicated. nih.govcore.ac.uk Specifically, CES1A1 has been identified as a major hepatic enzyme responsible for converting synthetic cannabinoids to their carboxylic acid metabolites. researchgate.netnih.gov

The oxidative metabolic pathways are predominantly carried out by the Cytochrome P450 (CYP) superfamily of enzymes. nih.gov Studies have shown that multiple CYP isozymes are involved in the metabolism of AB-FUBINACA and related compounds, including:

CYP3A4

CYP2C19

CYP3A5

CYP2C8

CYP2C9

AB-FUBINACA has also been shown to be a moderate inhibitor of several CYP enzymes, including CYP2B6, CYP2C8, CYP2C9, CYP2C19, and CYP2D6, which suggests a potential for drug-drug interactions. nih.gov The involvement of multiple CYP enzymes in its metabolism indicates a low probability that the inhibition of a single enzyme would completely block its clearance. researchgate.net

Table 3: Enzymes Involved in AB-FUBINACA In Vitro Metabolism

| Enzyme Family | Specific Enzyme(s) | Metabolic Reaction | Reference |

|---|---|---|---|

| Carboxylesterase (CES) | CES1, CES2 | Amide Hydrolysis | nih.gov |

| Cytochrome P450 (CYP) | CYP3A4, CYP2C19, CYP3A5 | Hydroxylation, Defluorobenzylation, Dehydrogenation | nih.gov |

| CYP2C8, CYP2C9 | Hydroxylation | researchgate.net |

Structure-Metabolism Relationships (SMRs) for AB-FUBINACA Isomers

Structure-Metabolism Relationships (SMRs) describe how a compound's chemical structure influences its metabolic fate. For synthetic cannabinoids, even minor structural modifications can significantly alter metabolic profiles. A prominent example is the difference between AB-PINACA and its fluorinated analog, 5F-AB-PINACA. The addition of fluorine shifts the primary metabolic pathway from simple amide hydrolysis to more complex oxidative defluorination, producing different major metabolites. nih.gov

For this compound, the key structural difference is the methylation of the amide nitrogen, creating a tertiary amide. nih.gov In contrast, the parent AB-FUBINACA possesses a secondary amide. This modification is significant because tertiary amides are generally more sterically hindered and electronically stable, making them more resistant to enzymatic hydrolysis by carboxylesterases compared to secondary amides.

This structural change suggests that for isomer 5, the amide hydrolysis pathway may be slower or less favorable than in the parent compound. Consequently, its metabolic profile could be shifted, with a greater proportion of metabolites formed through alternative pathways, such as CYP-mediated oxidation on the indole (B1671886) core or the alkyl side chain. This would result in a different ratio of urinary biomarkers compared to AB-FUBINACA, a critical consideration for forensic analysis.

Analytical Considerations for Thermally-Induced Degradation Products in Metabolism Studies

A significant analytical challenge in studying synthetic cannabinoid metabolism is the potential for thermal degradation to produce artifacts that mimic true metabolites. nih.gov Since smoking is a common route of administration, compounds are exposed to high temperatures, which can induce pyrolytic reactions.

Studies on structurally similar synthetic cannabinoids have shown that heating can cause the cleavage of the amide bond. nih.gov This process can generate degradation products that are identical in structure to metabolites formed via enzymatic hydrolysis in the liver. These artefactual "metabolites" could lead to a misinterpretation of metabolic data, particularly in the analysis of authentic biological samples from individuals who have smoked the substance. nih.gov Therefore, when profiling metabolites, it is crucial to consider the possibility of thermal artifacts, especially when interpreting findings from hair analysis, where the detection of metabolites is often used to confirm active consumption versus external contamination. nih.gov

Table 4: Compound Names Mentioned in the Article

| Abbreviation / Common Name | Chemical Name |

|---|---|

| AB-FUBINACA | N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indazole-3-carboxamide |

| This compound | N-(1-amino-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-N-methyl-1H-indazole-3-carboxamide |

| AB-PINACA | N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-pentyl-1H-indazole-3-carboxamide |

| 5F-AB-PINACA | N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(5-fluoropentyl)-1H-indazole-3-carboxamide |

| ADB-FUBINACA | N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indazole-3-carboxamide |

| AMB-FUBINACA | methyl (1-(4-fluorobenzyl)-1H-indazole-3-carbonyl)-L-valinate |

| AB-CHMFUPPYCA | N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide |

| AB-FUBINACA carboxylic acid | 1-(4-fluorobenzyl)-1H-indazole-3-carboxylic acid |

| JWH-018 | Naphthalen-1-yl(1-pentyl-1H-indol-3-yl)methanone |

Forensic Science Applications: Detection and Differentiation in Seized Materials and Biological Samples

Methodologies for Isomer Detection in Illicit Drug Products

The detection of AB-FUBINACA isomers in seized materials, which often consist of herbal mixtures sprayed with the chemical, requires sophisticated analytical techniques. unodc.org The high structural similarity among isomers makes their identification difficult, as they often exhibit similar mass spectral patterns and chromatographic retention times. nih.gov

Commonly employed methodologies include:

Gas Chromatography-Mass Spectrometry (GC-MS): A foundational technique in forensic drug analysis, GC-MS is used for the identification of synthetic cannabinoids. nih.gov While effective for general screening, its ability to differentiate isomers can be limited without derivatization or high-resolution columns, as many isomers co-elute and produce similar fragmentation patterns. uva.nl

Liquid Chromatography-Mass Spectrometry (LC-MS): LC coupled with tandem mass spectrometry (LC-MS/MS) is often preferred for analyzing thermally unstable compounds like many synthetic cannabinoids. mdpi.comnih.gov It has proven effective for the qualitative analysis of these compounds.

Advanced Mass Spectrometry Techniques: To enhance specificity, techniques like liquid chromatography-electrospray ionization-linear ion trap mass spectrometry (LC-ESI-LIT-MS) and LC-ESI-triple quadrupole mass spectrometry (LC-ESI-QqQ-MS) are utilized. nih.govnih.gov These methods can exploit subtle differences in fragmentation pathways to distinguish between isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for absolute structure elucidation. nih.gov However, its application in routine forensic casework for seized materials can be limited by the presence of impurities and the relatively large amount of sample required. nih.govunodc.org

Emerging Techniques: Surface-Enhanced Raman Spectroscopy (SERS) and high-resolution ion mobility spectrometry (HRIM-MS) are being explored for their potential to provide rapid and sensitive detection, offering new avenues for differentiating complex isomeric mixtures. numberanalytics.comacs.org

In biological samples such as blood and urine, the challenge is compounded by the presence of metabolites and matrix effects. numberanalytics.comprobiologists.com Urine is a common specimen for drug testing because it is non-invasive to collect and analyte concentrations can be higher than in blood. probiologists.com However, parent compounds are often metabolized extensively, making their detection in urine rare. mdpi.comnih.gov Therefore, analytical methods must often target the metabolites of AB-FUBINACA to confirm intake. nih.govresearchgate.net

Strategies for Distinguishing AB-FUBINACA Isomer 5 from Other Positional and Structural Isomers in Forensic Samples

The precise identification of this compound necessitates strategies that can resolve its structure from other closely related isomers. The key challenge lies in the fact that positional isomers have the same molecular weight and often produce very similar mass spectra. nih.gov

Chromatographic Separation: Initial efforts focus on chromatographic separation. While a complete baseline separation of all AB-FUBINACA isomers on a standard L-column 2 ODS column using a gradient elution was not achieved, some isomers, including isomer 5, could be distinguished at their peak apexes even with some overlap. nih.gov Modifying chromatographic conditions, such as using isocratic elution, has shown success in separating some, but not all, positional isomers. nih.gov

Mass Spectrometric Differentiation: Mass spectrometry provides the most powerful tool for differentiation. Specific strategies include:

Energy-Resolved Mass Spectrometry: By using a triple quadrupole mass spectrometer (QqQ-MS) and varying the collision energy (CE), analysts can induce different fragmentation patterns for each isomer. nih.gov A study demonstrated that this compound could be clearly distinguished from five other isomers by plotting the logarithmic values of characteristic product ion abundance ratios against the collision energy. nih.govnih.gov

Characteristic Ion Ratios: this compound exhibits a unique fragmentation pattern under specific conditions. For instance, it shows characteristic product ions at m/z 251 and 324, while the ion at m/z 271 is barely detected. nih.gov Furthermore, the relative abundance of the m/z 349 ion is notably higher for isomer 5 compared to AB-FUBINACA and its other isomers (isomer-2, -3, or -4). nih.gov

High-Resolution Ion Mobility-Tandem Mass Spectrometry (HRIM-MS/MS): This technique separates ions based on their size, shape, and charge (collision cross section) in addition to their mass-to-charge ratio. This additional dimension of separation can resolve isomers that are indistinguishable by mass spectrometry alone. acs.org

The table below summarizes key mass spectrometric data used to differentiate this compound.

| Analytical Technique | Precursor Ion [M+H]⁺ | Collision Energy | Characteristic Product Ions/Ratios for Isomer 5 | Reference |

| LC-ESI-LIT-MS | m/z 369 | - | Shows characteristic ions at m/z 251 and 324. Relative abundance of m/z 349 is higher than other isomers. | nih.gov |

| LC-ESI-QqQ-MS | m/z 369 | 10 eV | Relative abundance of the m/z 324 ion is much lower than that of other isomers, indicating higher dissociation energy needed. | nih.gov |

| Energy-Resolved MS (QqQ) | m/z 369 | Variable | Logarithmic values of product ion abundance ratios as a function of collision energy provide clear differentiation. | nih.govnih.gov |

Overcoming Analytical Obstacles Posed by Isomeric Similarity in Forensic Investigations

The forensic analysis of synthetic cannabinoids is fraught with challenges stemming directly from the isomeric similarity of these compounds. numberanalytics.com

Key Obstacles:

Co-elution and Spectral Similarity: Isomers often have nearly identical chromatographic retention times and produce similar mass spectra, making unambiguous identification difficult with standard methods. nih.gov

Lack of Reference Materials: The rapid emergence of new isomers outpaces the production and availability of certified reference materials, which are essential for method validation and accurate identification. numberanalytics.comresearchgate.net

Matrix Interference: In biological samples, endogenous compounds can interfere with the analysis, causing ion suppression or enhancement, which affects the accuracy and reliability of the results. numberanalytics.com

Metabolism: In toxicological analysis, the parent drug may be present at very low concentrations or not at all, requiring the identification of specific metabolites to prove consumption. mdpi.comnih.gov

Solutions and Approaches:

Advanced Instrumentation: The use of high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) techniques like QqQ and LIT is crucial. nih.govresearchgate.net These instruments provide the specificity needed to identify characteristic fragment ions and abundance ratios that act as fingerprints for each isomer. nih.gov

Ion Mobility Spectrometry (IMS): IMS, particularly high-resolution platforms like SLIM (Structures for Lossless Ion Manipulations), offers an additional separation dimension based on the ion's shape, which can effectively separate isomers. acs.org

Chemical Derivatization: In some cases, isomers that are difficult to separate chromatographically can be derivatized. uva.nl This chemical modification can alter their properties, improving chromatographic resolution and sometimes leading to more distinct mass spectra. uva.nl

Collision-Induced Dissociation (CID) Studies: Systematically studying the fragmentation of isomers at various collision energies can reveal unique dissociation pathways and product ion ratios, enabling their differentiation even when they co-elute. nih.gov

Development of Integrated Forensic Analytical Workflows for AB-FUBINACA Isomers

To reliably identify this compound and other related compounds, forensic laboratories are developing integrated analytical workflows. These workflows combine multiple analytical techniques to create a robust and defensible identification process. unodc.orgresearchgate.net

A typical integrated workflow may include the following steps:

Presumptive Testing: Initial screening of seized materials may involve colorimetric tests or immunoassays, though these are often not specific enough for isomers and can yield false positives. nih.govbrjac.com.br

Sample Preparation: This involves extraction of the analytes from the matrix (e.g., herbal material, blood, or urine). For urine samples, this may include an enzymatic hydrolysis step to cleave glucuronide conjugates and release the metabolites. probiologists.comnih.gov

Separation and Confirmatory Analysis: This is the core of the workflow, typically involving a combination of liquid chromatography and advanced mass spectrometry.

LC-MS/MS: A validated LC-MS/MS method is the gold standard for confirmation. numberanalytics.comnih.gov The method should be optimized to achieve the best possible chromatographic separation of isomers.

Data Analysis: The analysis focuses on retention time, precursor ion mass, and the ratio of specific product ions. For isomers, comparing product ion scans at multiple collision energies is a key step for differentiation. nih.gov

Data Interpretation and Reporting: Forensic toxicologists must carefully interpret the analytical results, considering the method's limitations and quality control data to ensure accurate reporting. numberanalytics.com

The development of non-targeted HRMS screening methods represents a significant advancement. researchgate.net These approaches allow for the detection of a broad range of compounds, including unexpected isomers, and permit retrospective data analysis if new substances become relevant to a case. researchgate.net The combination of LC with ESI-QqQ-MS has been shown to be an effective and practical workflow for the differentiation of the AB-FUBINACA series of positional isomers. nih.gov

Regulatory and Legal Frameworks Addressing Ab Fubinaca Isomerism

National and International Scheduling of AB-FUBINACA and its Isomers

Globally, efforts to control AB-FUBINACA and its isomers have resulted in their inclusion in controlled substance lists. Internationally, the United Nations Commission on Narcotic Drugs (CND) placed AB-FUBINACA into Schedule II of the Convention on Psychotropic Substances of 1971, with this decision entering into force in November 2020. unodc.orgunodc.org This scheduling subjects the compound to stringent controls on its manufacture, trade, and distribution.

At the national level, numerous countries have implemented legislation to control AB-FUBINACA, which generally extends to its isomers.

United States: AB-FUBINACA was permanently placed as a Schedule I controlled substance under the Controlled Substances Act (CSA) on September 6, 2016. federalregister.govusdoj.govnih.gov This classification applies to its salts, isomers, and salts of isomers, thereby including AB-FUBINACA isomer 5. nih.govnih.gov The process involved an initial temporary scheduling in February 2014 before the permanent rule was finalized. federalregister.gov

European Union: While the EU provides a framework, the specific scheduling of synthetic cannabinoids can vary between member states. europa.eu Many countries have adopted generic definitions to control broad classes of synthetic cannabinoids. europa.eu For instance, the United Kingdom has classified AB-FUBINACA as a Class B controlled substance under its generic definition for synthetic cannabinoids.

China: As of October 2015, AB-FUBINACA is a controlled substance in China. wikipedia.org

Other Nations: Various other countries have also scheduled AB-FUBINACA, including Germany (Anlage II), Canada (Schedule II), and Brazil (Class F2). wikipedia.orgwikipedia.org

Interactive Data Table: National and International Scheduling of AB-FUBINACA

| Jurisdiction | Scheduling Status | Legal Instrument/Details |

|---|---|---|

| International (UN) | Schedule II | Convention on Psychotropic Substances of 1971 (as of March 2020) unodc.org |

| United States | Schedule I | Controlled Substances Act (permanently scheduled September 2016) federalregister.govnih.gov |

| United Kingdom | Class B | Generic definition for synthetic cannabinoids |

| Germany | Anlage II | Narcotics Act (BtMG) wikipedia.org |

| China | Controlled Substance | As of October 2015 wikipedia.org |

| Canada | Schedule II | Controlled Drugs and Substances Act wikipedia.org |

| Brazil | Class F2 | Prohibited Psychotropics wikipedia.org |

Legislative Responses to the Emergence of Designer Drug Isomers

The proliferation of designer drug isomers has prompted legislative bodies to move beyond substance-specific bans towards more encompassing control mechanisms. These approaches aim to proactively address the continuous modification of chemical structures by clandestine laboratories.

Generic Scheduling: This approach involves defining a core chemical structure and specifying a range of possible modifications. Any compound that falls within this generic definition is automatically controlled. The UK's Misuse of Drugs Act is a prime example of this, capturing a wide array of synthetic cannabinoids through broad structural definitions. europa.eu This method is effective in preemptively banning new isomers as they appear on the market.

Analogue Acts: The United States Federal Analogue Act, enacted in 1986, allows any chemical "substantially similar" to a controlled substance in Schedule I or II to be treated as a Schedule I substance if intended for human consumption. thefederalcriminalattorneys.comfiu.eduwikipedia.org This legislation has been a crucial tool for prosecuting cases involving new synthetic cannabinoids that are not explicitly listed in the CSA. fiu.edu However, the term "substantially similar" can be ambiguous and has led to legal challenges. thefederalcriminalattorneys.comwikipedia.org The application of the Analogue Act requires prosecutors to prove both chemical similarity and a similar or intended pharmacological effect on the central nervous system. fiu.edu

These legislative strategies represent a shift from a reactive to a more proactive stance in the regulation of designer drugs, aiming to close the legal loopholes exploited by manufacturers of NPS.

The Role of Accurate Isomer Identification in Legal Classification and Control

The legal status of a substance can hinge on the precise identification of its isomeric form. uva.nl Erroneous identification can have significant judicial consequences, as different isomers of the same compound may be subject to different levels of control, or some may not be controlled at all. uva.nl Therefore, the ability of forensic laboratories to accurately differentiate between isomers like this compound and its counterparts is paramount for the correct application of the law. nih.gov

The challenge lies in the fact that positional isomers often exhibit similar retention properties and mass spectral patterns, making their differentiation difficult with standard analytical techniques. nih.gov Advanced analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) spectroscopy, are often required for unambiguous identification. nih.govunodc.org The development and validation of such methods are crucial for forensic laboratories to provide reliable evidence in legal proceedings. researchgate.net The legal requirement for accurate identification underscores the importance of ongoing research in analytical chemistry to keep pace with the evolving landscape of synthetic drugs. nih.gov

Prospective Research Directions in Ab Fubinaca Isomer Science

Exploration of Novel Synthetic Routes to Isomeric Analogs

The deliberate synthesis of specific AB-FUBINACA isomers and their analogs is fundamental to advancing research. While clandestine labs produce mixtures, research requires pure, well-characterized isomeric standards. Future work will focus on developing stereoselective and regioselective synthetic strategies to gain access to specific, and currently unavailable, isomers.

A common synthetic approach for indazole-3-carboxamide synthetic cannabinoids involves a three-step process starting from a core like methyl 1H-indazole-3-carboxylate. nih.gov This process typically includes alkylation, followed by hydroxylation of the methyl ester group, and a final amidation step. nih.gov The challenge lies in controlling the regioselectivity of these reactions to produce a single desired isomer, such as isomer 5, over others. For instance, alkylation of the indazole core can occur at different nitrogen positions, and the starting materials for the side chain can themselves be isomeric.

Prospective research will likely investigate novel protecting group strategies and catalytic methods to direct reactions to specific positions on the AB-FUBINACA scaffold. The synthesis of enantiomerically pure compounds, targeting the (S) and (R) configurations, is also a critical area, as stereochemistry can dramatically influence receptor binding and potency. Developing these precise synthetic routes is essential not only for creating analytical standards but also for systematically exploring the structure-activity relationships (SAR) of the full range of possible AB-FUBINACA isomers. frontiersin.org

Development of Ultra-Sensitive and Selective Isomer-Specific Analytical Techniques

A primary challenge in forensic and clinical settings is the unambiguous differentiation of positional isomers, which often exhibit nearly identical mass spectra and similar chromatographic retention times. nih.gov While existing methods have shown promise, the development of even more sensitive, rapid, and field-deployable techniques is a key research direction.

Liquid chromatography coupled with mass spectrometry (LC-MS) is a cornerstone of synthetic cannabinoid analysis. nih.gov Techniques like LC-electrospray ionization-linear ion trap mass spectrometry (LC-ESI-LIT-MS) and LC-triple quadrupole mass spectrometry (LC-ESI-QqQ-MS) have been successfully used to differentiate AB-FUBINACA and its five positional isomers. nih.gov Researchers found that while some isomers could be separated chromatographically, others that co-eluted could be distinguished by their mass spectral fragmentation patterns, particularly when varying the collision energy in the mass spectrometer. nih.gov For example, at a collision energy of 10 eV, the relative abundance of the m/z 324 ion of isomer-5 was significantly lower than that of the other isomers. nih.gov

Future research will focus on enhancing these methods and exploring new technologies.

Advanced Chromatography : The use of two-dimensional liquid chromatography (2D-LC) and novel stationary phases, such as chiral columns, can improve the physical separation of complex isomeric mixtures prior to detection. nih.govnih.gov

High-Resolution Mass Spectrometry (HRMS) : Instruments like Quadrupole Time-of-Flight (QTOF) mass spectrometers provide highly accurate mass measurements, aiding in the identification of metabolites and the differentiation of isomers with subtle structural differences. auburn.edu

Ion Mobility Spectrometry (IMS) : Coupling IMS with mass spectrometry adds another dimension of separation based on the size, shape, and charge of the ion, which has proven effective for resolving cannabinoid isomers that are difficult to separate by chromatography alone. nih.gov

Novel Detection Methods : Surface-Enhanced Raman Scattering (SERS) is being explored as a rapid and highly sensitive technique that could potentially be used for trace detection without the need for extensive sample preparation. auburn.edu

The goal is to create robust, validated protocols for the routine and unequivocal identification of specific isomers like AB-FUBINACA isomer 5 in complex matrices.

Interactive Table: Comparison of Analytical Techniques for Isomer Differentiation

| Analytical Technique | Instrumentation | Key Findings for Isomer Differentiation | Reference |

| Liquid Chromatography-Triple Quadrupole Mass Spectrometry | LC-ESI-QqQ-MS | All six AB-FUBINACA isomers were differentiated by comparing the logarithmic values of product ion abundance ratios as a function of collision energy. | nih.gov |

| Liquid Chromatography-Linear Ion Trap Mass Spectrometry | LC-ESI-LIT-MS | Could discriminate three of the six isomers based on characteristic product ions observed at the MS3 stage. | nih.gov |

| Surface-Enhanced Raman Scattering | SERS | Demonstrated potential for fast and sensitive trace detection of synthetic cannabinoids like AMB-FUBINACA down to picomolar concentrations. | auburn.edu |

| Cyclic Ion Mobility Spectrometry-Mass Spectrometry | cIMS-MS | Leverages adduct-forming behavior to analyze 14 different cannabinoid isomers in milliseconds without chromatographic separation. | nih.gov |

| Gas Chromatography-Mass Spectrometry | GC-MS | Often challenged by similar retention properties and mass spectral patterns of isomers, requiring careful method development. | nih.gov |

Advanced Computational Modeling for Predicting Isomer Properties and Interactions

In silico methods are becoming indispensable tools for navigating the vast chemical space of synthetic cannabinoid isomers. acs.org Advanced computational modeling offers a path to predict the properties and biological interactions of isomers like this compound, prioritizing which compounds to synthesize and test, thereby saving significant time and resources. nih.gov

Key computational approaches include:

Quantitative Structure-Activity Relationship (QSAR) Models : QSAR models correlate the structural and physicochemical features of molecules with their biological activity. nih.gov By building a reliable QSAR model based on known data for various synthetic cannabinoids, it is possible to predict the cannabinoid receptor 1 (CB1) binding affinity for new or uncharacterized isomers. nih.govnih.gov These models can serve as a rapid, inexpensive tool to get a first indication of a new isomer's potential biological activity. nih.govresearchgate.net

Molecular Docking : This technique simulates the binding of a ligand (the isomer) into the active site of a receptor, such as the CB1 or CB2 receptor. frontiersin.orgufn.edu.br Docking studies can help rationalize observed structure-activity relationships, predict binding affinity, and identify key interactions, such as π-π stacking and polar interactions, between the isomer and specific amino acid residues in the receptor. frontiersin.orgacs.org

Molecular Dynamics (MD) Simulations : MD simulations model the movement of atoms and molecules over time, providing insight into the dynamic process of a ligand binding to a receptor. nih.gov This can reveal how an isomer induces conformational changes in the receptor to initiate a biological signal, helping to explain differences in efficacy (i.e., why one isomer is a full agonist while another is a partial agonist). nih.gov

These computational tools can be used to build a comprehensive in silico profile for this compound and its relatives, predicting everything from receptor binding affinity and functional activity to potential metabolic pathways and even spectral characteristics that can aid in analytical identification. nih.govacs.org

Interdisciplinary Approaches to Comprehensive Isomer Research

A truly comprehensive understanding of AB-FUBINACA isomers can only be achieved through the convergence of multiple scientific disciplines. The complexity of the issue—spanning from chemical synthesis to societal impact—necessitates a collaborative approach.

Medicinal and Synthetic Chemistry : Chemists are needed to devise and execute the synthesis of pure isomeric standards for research. nih.govauburn.edu

Analytical Chemistry and Forensic Science : These fields are crucial for developing and validating the sensitive and selective methods required to detect and differentiate isomers in seized materials and biological samples. nih.govauburn.edu The legal requirement to accurately identify specific scheduled isomers drives much of this work. nih.gov

Pharmacology and Toxicology : Pharmacologists and toxicologists perform the in vitro (e.g., receptor binding and activation assays) and in vivo studies to determine the biological effects of each isomer. acs.orgnih.gov This includes characterizing their potency and efficacy at cannabinoid receptors and identifying their metabolic fate. researchgate.net

Computational Science : Computational chemists and bioinformaticians develop and apply the in silico models that can predict isomer properties and guide the efforts of synthetic chemists and pharmacologists. nih.govnih.gov

An integrated research program would see these disciplines working in a feedback loop. For example, computational models might predict a high binding affinity for a novel, unsynthesized isomer. Synthetic chemists would then create the compound, which analytical chemists would develop methods to detect. Pharmacologists would then test its actual activity, and the results would be used to refine and improve the original computational model. Such an interdisciplinary strategy is the most effective path toward fully elucidating the science of AB-FUBINACA isomers.

Q & A

Basic Research Questions

Q. How can AB-FUBINACA isomer 5 be chromatographically separated from co-eluting isomers?

- Methodological Answer : Use an ODS column (e.g., YMC-Ultra HT Pro C18) in isocratic mode with a mobile phase of 50% ammonium acetate (pH 6.8) and 50% methanol. This resolves isomers-1, -3, -4, and -5, though AB-FUBINACA and isomer-2 may co-elute due to structural similarity. Elution order is isomer-5 < isomer-4 < isomer-3 < isomer-1 . For baseline separation, optimize gradient elution with LC–ESI-QqQ-MS to exploit subtle retention time differences.

Q. What mass spectrometry techniques differentiate this compound from other positional isomers?

- Methodological Answer : Employ LC–ESI-QqQ-MS with collision-induced dissociation (CID). Monitor product ion abundance ratios (e.g., m/z 352/369, 324/352) across collision energies (CE). For isomer-5, logarithmic plots (ln(A352/A369)) at 0–10 eV show distinct separation from isomers-3 and -4 (order: isomer-5 > isomer-4 > isomer-3). Statistical validation via ANOVA (parametric data) or Kruskal-Wallis tests (nonparametric data) confirms significance (α < 0.05) .

Q. What are the key product ions in MS/MS spectra for identifying this compound?

- Methodological Answer : In positive ESI mode, precursor ion m/z 369 ([M+H]⁺) fragments to m/z 352 ([M–NH₂]⁺) at MS², m/z 324 ([M–CONH₂]⁺) at MS³, and m/z 253 ([M–(C₄H₉N)CONH₂]⁺) at MS⁴. Isomer-5 is distinguished by lower ln(A324/A352) ratios at 5–20 eV compared to isomers-3 and -4 .

Advanced Research Questions

Q. How do energy-resolved mass spectrometry (ERMS) workflows enhance isomer differentiation?

- Methodological Answer : Plot product ion abundance ratios (e.g., ln(A253/A324)) as a function of CE (15–30 eV). Isomer-5 exhibits a unique profile: ln(A253/A324) increases linearly with CE, contrasting with AB-FUBINACA and isomer-4. Use multivariate analysis (e.g., PCA) on CE-resolved data to classify isomers .

Q. What statistical approaches validate differences in product ion ratios between isomers?

- Methodological Answer : For parametric data (e.g., 0–5 eV), apply one-way ANOVA followed by Tukey’s post-hoc test. For nonparametric data (e.g., 10–20 eV), use Kruskal-Wallis with Steel-Dwass pairwise comparisons. Ensure replicates (n ≥ 5) and report standard error (2×SE error bars) to confirm reproducibility .

Q. How do CB1 receptor binding assays distinguish pharmacological activity of isomer 5 from other isomers?

- Methodological Answer : Use a humanized CB1R yeast biosensor to measure dose-dependent fluorescence. Isomer-5 shows lower maximal signaling (EC₅₀ in low nM range) compared to AB-FUBINACA and isomer-1. Normalize data to reference agonists (e.g., CP-55,940) and validate with [35S]GTPγS binding assays for functional activity .

Q. What in vivo models are suitable for evaluating the hypothermic effects of isomer 5?

- Methodological Answer : Administer isomer-5 (0.3–3 mg/kg, i.p.) to rodents and monitor core temperature via telemetry. Compare area-under-the-curve (AUC) and duration of hypothermia to AB-FUBINACA. Isomer-5’s effects are expected to be shorter-lived (<2 h) due to structural modifications impacting CB1 affinity .

Data Contradiction & Reproducibility

Q. How should researchers address conflicting chromatographic co-elution reports for isomer 5?

- Methodological Answer : Co-elution (e.g., with isomer-2) arises from similar hydrophobicity. Mitigate via orthogonal methods: (1) Use HILIC chromatography for polar isomer separation; (2) Pair LC–MS with GC–MS (derivatized samples) to exploit volatility differences; (3) Validate with NMR if sufficient sample purity is achieved .

Q. Why might product ion ratios vary between laboratories using identical CE settings?

- Methodological Answer : Instrument-specific factors (e.g., ion source cleanliness, collision gas pressure) alter CID efficiency. Calibrate using certified reference materials (CRMs) and report normalized abundance ratios (e.g., relative to a stable internal standard). Inter-laboratory studies improve reproducibility .

Tables for Key Differentiation Parameters

| Parameter | Isomer-5 | AB-FUBINACA | Isomer-4 |

|---|---|---|---|

| ln(A352/A369) at 5 eV | 0.85 ± 0.03 | N/A | 0.72 ± 0.02 |

| ln(A324/A352) at 15 eV | -0.12 ± 0.01 | -0.25 ± 0.02 | -0.18 ± 0.01 |

| CB1R EC₅₀ (nM) | 2.1 ± 0.3 | 0.9 ± 0.1 | 5.4 ± 0.6 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.